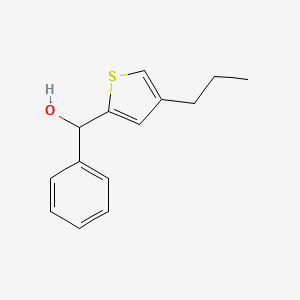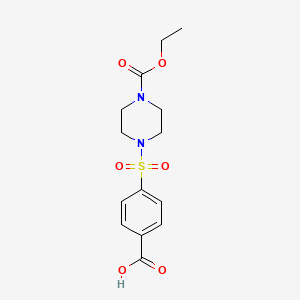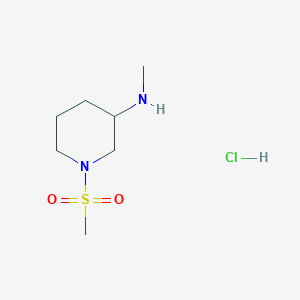amine](/img/structure/B13087042.png)
[(4-Methoxypiperidin-4-yl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxypiperidin-4-yl)methylamine is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxypiperidin-4-yl)methylamine typically involves the reaction of piperidine derivatives with methoxy and methylamine groups. Specific synthetic routes and reaction conditions are detailed in scientific literature, focusing on the formation of substituted piperidines through intra- and intermolecular reactions .
Industrial Production Methods
Industrial production methods for (4-Methoxypiperidin-4-yl)methylamine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include hydrogenation, cyclization, and amination reactions .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxypiperidin-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents for oxidation, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and include specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Applications De Recherche Scientifique
(4-Methoxypiperidin-4-yl)methylamine has numerous scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (4-Methoxypiperidin-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxypiperidin-4-yl)methylamine can be compared with other piperidine derivatives, such as:
N-Benzylpiperidine: Known for its antiviral activity.
Spiropiperidines: Studied for their unique structural properties.
Condensed Piperidines: Investigated for their pharmacological applications.
Uniqueness
(4-Methoxypiperidin-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H18N2O |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
1-(4-methoxypiperidin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H18N2O/c1-9-7-8(11-2)3-5-10-6-4-8/h9-10H,3-7H2,1-2H3 |
Clé InChI |
YDSISZWYNFNSAO-UHFFFAOYSA-N |
SMILES canonique |
CNCC1(CCNCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)


![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate](/img/structure/B13087014.png)






